molecular formula C17H22N2O10S2 B1195760 4-Methoxyglucobrassicin

4-Methoxyglucobrassicin

Cat. No. B1195760
M. Wt: 478.5 g/mol
InChI Key: IIAGSABLXRZUSE-UFRBAHOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyglucobrassicin is a natural product found in Arabidopsis thaliana, Capparis spinosa, and Apis cerana with data available.

Scientific Research Applications

Identification in Plant Roots

4-Methoxyglucobrassicin has been identified in the roots of Capparis spinosa, as demonstrated by high-performance liquid chromatography (HPLC) and mass spectral methods. This identification contributes to the understanding of the chemical composition of plant roots and has implications for the study of plant metabolism and phytochemistry (Schraudolf, 1989).

Cancer Research

Research has shown that 4-Methoxyindole-3-carbinol, a breakdown product of 4-methoxyglucobrassicin, inhibits the proliferation of human colon cancer cells, suggesting a role in cancer prevention. This finding is significant for the development of potential cancer therapies and understanding the cancer-preventive effects of certain dietary components (Kronbak, Duus, & Vang, 2010).

Role in Root Formation

4-Methoxyglucobrassicin plays a role in root formation in certain plants. Studies on Rorippa sylvestris Besser have shown that the content of 4-methoxyglucobrassicin increases during specific growth stages, indicating its importance in plant development and propagation (水谷 & 山根, 1991).

Antioxidant Activity

In rocket salad (Eruca sativa Mill.), 4-methoxyglucobrassicin has been isolated and identified to exhibit significant antioxidant activity. This is relevant for understanding the health benefits of cruciferous vegetables and their role in disease prevention (Kim & Ishii, 2006).

Phytoalexin Biosynthesis

4-Methoxyglucobrassicin is involved in the biosynthesis of phytoalexins in salt cress, a cruciferous extremophile. This discovery aids in understanding the plant's resistance mechanisms to environmental stressors (Pedras, Yaya, & Hossain, 2010).

Anti-inflammatory Properties

Synthetic indole glucosinolates, including 4-methoxyglucobrassicin, have been studied for their anti-inflammatory activity. This research contributes to the development of potential treatments for inflammatory diseases (Vo et al., 2014).

properties

Product Name

4-Methoxyglucobrassicin

Molecular Formula

C17H22N2O10S2

Molecular Weight

478.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate

InChI

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1

InChI Key

IIAGSABLXRZUSE-UFRBAHOGSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

synonyms

4-methoxyglucobrassicin
methoxyglucobrassicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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